4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the empirical formula C13H13N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is 211.26 . The SMILES string representation of its structure is N#CC(C=C1)=CC=C1CN(C©=C2)N=C2C . Further structural properties such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability have been computed by DFT (Density Functional Theory) method .Physical And Chemical Properties Analysis
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
1. Pyrazole Scaffold Synthesis
- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: The popularity of pyrazoles has skyrocketed since the early 1990s due to their increasing applications in several fields of science .
2. Synthesis of New Heterocycles
- Application Summary: 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
- Methods of Application: The method involves the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various binucleophiles .
- Results or Outcomes: The assay was performed using ABTS [2, 20 -azinobis-(3-ethylbenzthiazoline-6-sulphonic acid)] method .
3. Catalytic Activity in Oxidation Reactions
- Application Summary: Pyrazole-based ligands, including those derived from 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results or Outcomes: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals .
4. Nitrification Inhibitors
- Application Summary: Dimethylpyrazole-based nitrification inhibitors, which are related to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, have been developed to suppress soil-nitrifier activity and decrease nitrogen losses .
- Methods of Application: The inhibitors are applied to soil to suppress the activity of nitrifying bacteria .
- Results or Outcomes: The inhibitors are able to reduce N2O emissions and maintain soil NH4+ for a longer time .
5. Biological Activities
- Application Summary: Pyrazole and its derivatives, including 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, are associated with different biological activities .
- Methods of Application: These compounds are used in various applications such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular, herbicide, fungicide, and insecticide .
- Results or Outcomes: The specific outcomes depend on the particular application, but in general, these compounds have shown effectiveness in their respective fields .
6. Synthesis of Melt-Castable Explosives
- Application Summary: Pyrazole derivatives, including “4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile”, have been used in the synthesis of new melt-castable explosives .
- Methods of Application: The synthesis involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
- Results or Outcomes: One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .
7. Antileishmanial and Antimalarial Evaluation
- Application Summary: Pyrazole derivatives have shown promising antileishmanial and antimalarial activities .
- Methods of Application: The compounds are tested against Leishmania and malaria parasites .
- Results or Outcomes: Exceptionally, compound 13 had the highest antipromastigote activity (IC 50 = 0.018 µg/mL) which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLPDNFEZIQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566846 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
CAS RN |
56935-79-6 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56935-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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